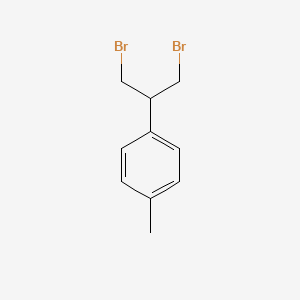

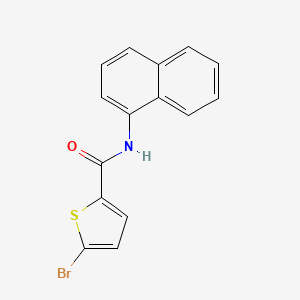

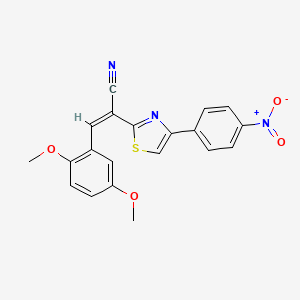

![molecular formula C8H17Cl2N3 B2480726 methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 2094301-50-3](/img/structure/B2480726.png)

methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, where key functional groups are combined under specific conditions to form the pyrazole ring. For compounds similar to methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, Schiff base formation is a common step, involving the reaction of amine and carbonyl compounds (Hayvalı, Unver, & Svoboda, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. Studies reveal that these molecules can crystallize in various space groups, exhibiting different unit cell parameters and crystallization patterns, indicative of the versatility in the structural aspects of pyrazole derivatives (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including tautomeric shifts, N-alkylation, and reactions with other organic molecules to form complex structures. These reactions are influenced by the pyrazole’s functional groups and the reaction conditions, such as pH and temperature (Koyioni, Manoli, Manos, & Koutentis, 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystallization behavior, are crucial for their practical applications. These properties are determined by the compound’s molecular structure and substituents, affecting its interaction with solvents and other molecules.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, are key for understanding the behavior of pyrazole derivatives in chemical reactions and potential applications. These properties are influenced by the electronic distribution within the molecule and the presence of functional groups.

Scientific Research Applications

Antihyperglycemic Agents

Research indicates the synthesis and structure-activity relationship studies of pyrazole derivatives, including a compound similar to methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, demonstrating potent antihyperglycemic effects in diabetic mice. The compounds show a reduction in plasma glucose and robust glucosuria, suggesting potential as antihyperglycemic agents, distinct from renal and intestinal glucose absorption inhibitors (Kees et al., 1996).

Antipyretic Effects

Novel pyrazoline derivatives have been explored for their antipyretic (fever-reducing) effects in mice. The administration of these compounds reversed lipopolysaccharide-induced fever, highlighting their potential as antipyretic agents (Souza et al., 2002).

Antioxidant and Anti-Inflammatory Activities

Schiff bases containing pyrazole derivatives and their palladium (II) complexes have been synthesized and characterized. They exhibit binding affinities with DNA, anti-inflammatory activities, and antioxidant properties. Notably, these compounds show significant inhibition in anti-inflammatory tests and suggest potential therapeutic applications (Bhuvaneswari et al., 2020).

Antidepressant-like Activity

Corticotropin-releasing factor type-1 (CRF1) receptor antagonists, including pyrazolo derivatives, exhibit antidepressant-like activity in mice. Subchronic dosing significantly decreased immobility time in the tail suspension test without impairing general locomotor activity, suggesting potential as novel antidepressants (Nielsen et al., 2004).

Gastroprotective and Antiulcerogenic Activities

Pyrazoline derivatives have been identified for their gastroprotective and antiulcerogenic activities. Chemical modifications to a novel gastroprotective substance resulted in orally active derivatives with potent antiulcerogenicity and anti-inflammatory activities, providing an avenue for therapeutic strategies in conditions where gastric side effects are a concern (Shimojima et al., 1985).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . They have been reported to bind to both early and late transition metal complexes .

Mode of Action

It’s worth noting that similar compounds have been shown to feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .

Biochemical Pathways

Compounds with similar structures have been used in various applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 153225 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

It’s worth noting that the compound was prepared utilizing a c–f activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and koh in dimethylsulfoxide (dmso) . This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known for their diverse pharmacological effects

Molecular Mechanism

It’s important to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-6-8(5-9-3)7(2)11(4)10-6;;/h9H,5H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNULNIBHLKFVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2094301-50-3 |

Source

|

| Record name | methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

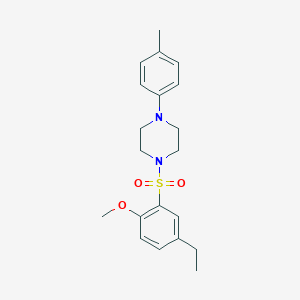

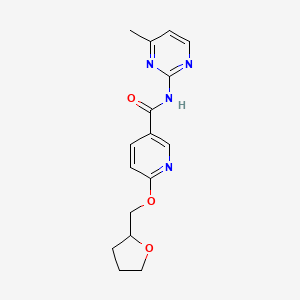

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

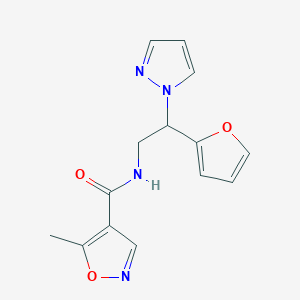

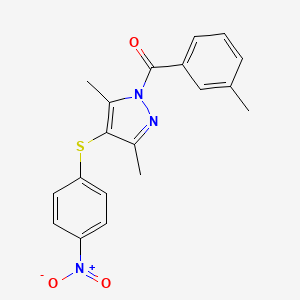

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)